N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a bis-amide derivative featuring two thiophene moieties linked via an ethanediamide (oxalamide) bridge. The compound includes a 3-methylthiophen-2-yl group attached to a hydroxyethyl chain and a thiophen-2-ylmethyl substituent. The hydroxy group may enhance solubility and hydrogen-bonding interactions, influencing crystallinity or supramolecular assembly .
Properties
IUPAC Name |
N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-9-4-6-21-12(9)11(17)8-16-14(19)13(18)15-7-10-3-2-5-20-10/h2-6,11,17H,7-8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPMYQCMQTFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide. One common method includes the reaction of 3-methylthiophene-2-carbaldehyde with 2-aminoethanol to form an intermediate, which is then reacted with thiophene-2-carbaldehyde and ethanediamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Structural Features
A comparative analysis of structural motifs and functional groups is summarized in Table 1.
Key Observations :
- Thiophene vs. Thiazole : Replacement of thiophene with thiazole (as in ) introduces nitrogen, altering electronic properties and hydrogen-bonding capacity.
- Hydroxyethyl Group : Unique to the target compound, this group may improve solubility and enable intermolecular H-bonding, contrasting with lipophilic substituents like dichlorophenyl .
- Ethanediamide vs.
Efficiency Considerations :
- emphasizes the role of catalysts (e.g., [TMBSED]) in improving yields and reducing reaction times for amide formation, which may apply to the target compound’s synthesis .
Spectroscopic and Crystallographic Data
- NMR Trends :
- Crystal Packing :
- The hydroxy group in the target compound could promote H-bonded networks, contrasting with N-(2-nitrophenyl)thiophene-2-carboxamide, which relies on weak C–H···O/S interactions .
- Dihedral angles between aromatic rings (e.g., 79.7° in ) may differ due to steric effects from the 3-methylthiophene substituent.
Computational and Thermodynamic Insights
The Colle-Salvetti correlation-energy formula () could model the target’s electronic structure, particularly the impact of the hydroxy group on electron density distribution .
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1251577-29-3 |
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of thiophene rings in this compound suggests potential interactions with various biological targets, such as enzymes and receptors. These interactions may modulate biochemical pathways, leading to therapeutic effects.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that thiophene derivatives possess antimicrobial properties. For instance, a review highlighted the biological activity of 2-hydroxybenzanilides and their analogs, which include thiobenzanilides. These compounds were noted for their potential as new antimicrobial agents due to their ability to inhibit bacterial growth .
-
Anti-inflammatory Effects :
- Thiophene-containing compounds have been investigated for their anti-inflammatory properties. Research indicates that modifications in the thiophene structure can enhance anti-inflammatory activity, potentially making this compound a candidate for further study in inflammatory disease models.
-
Cytotoxicity :
- Preliminary data suggest that some thiophene derivatives exhibit cytotoxic effects against cancer cell lines. This property could be attributed to the compound's ability to induce apoptosis in malignant cells, a mechanism observed in related compounds .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, indicating promising anticancer properties that warrant further investigation.
Research Findings
Recent literature reviews and experimental studies have provided insights into the biological activities associated with thiophene derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
